(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Stereoselective synthesis Chiral resolution PDE4 inhibitor scaffold

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a single-enantiomer chiral pyrrolidine derivative categorized as a cyclic beta-amino acid hydrochloride salt. It features a defined (3S,4R) stereochemistry, a 2-methoxyphenyl substituent at the 4-position, and a carboxylic acid group at the 3-position, presented as the HCl salt to enhance aqueous solubility.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71
CAS No. 1049735-11-6
Cat. No. B2374223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS1049735-11-6
Molecular FormulaC12H16ClNO3
Molecular Weight257.71
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CNCC2C(=O)O.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m0./s1
InChIKeyOAUHQXKTEUYPFQ-BAUSSPIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049735-11-6) Demands Scrutiny in Chiral Building Block Procurement


(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a single-enantiomer chiral pyrrolidine derivative categorized as a cyclic beta-amino acid hydrochloride salt . It features a defined (3S,4R) stereochemistry, a 2-methoxyphenyl substituent at the 4-position, and a carboxylic acid group at the 3-position, presented as the HCl salt to enhance aqueous solubility . The compound serves as a chiral scaffold and synthetic intermediate in medicinal chemistry, distinct from the racemic trans-mixture and the (3R,4S) enantiomer by its specific optical rotation and potential for stereospecific transformations .

Why (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced by Its Racemate or Free Base


Direct substitution with the racemic trans-mixture (CAS 1330750-51-0) or the opposite enantiomer (CAS 2098497-12-0) introduces stereochemical heterogeneity that can lead to divergent biological outcomes, as enantiomers of 3,4-disubstituted pyrrolidines are known to exhibit 10-fold or greater potency differences at PDE4 isoforms [1]. Substituting the hydrochloride salt form with the free base (CAS 1049978-81-5) alters aqueous solubility, which impacts reaction homogeneity in aqueous-phase synthetic steps and assay reproducibility . The Boc-protected derivative (CAS 1217689-78-5) introduces a protecting group that changes reactivity and requires additional deprotection steps, making it non-interchangeable for protocols requiring the free amine .

Quantitative Differentiation Evidence for (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride vs. Closest Analogs


Stereochemical Identity: Single (3S,4R) Enantiomer vs. Racemic Trans-Mixture (CAS 1330750-51-0)

The target compound is supplied as the single (3S,4R) enantiomer, as confirmed by its specific InChI Key (OAUHQXKTEUYPFQ-BAUSSPIASA-N), while the racemic trans-mixture (CAS 1330750-51-0) has a different InChI Key (OAUHQXKTEUYPFQ-UXQCFNEQSA-N) reflecting the (3R,4S) configuration . Class-level inference from the 1,3,4-trisubstituted pyrrolidine PDE4 inhibitor series indicates that enantiomeric pairs exhibit a ~10-fold potency difference (e.g., (S)-11 was 10-fold more potent than (R)-11 in primary human cell assays) [1].

Stereoselective synthesis Chiral resolution PDE4 inhibitor scaffold

Hydrochloride Salt Solubility Advantage vs. Free Base (CAS 1049978-81-5)

The hydrochloride salt form of the target compound is documented to exhibit enhanced solubility in aqueous environments compared to the free base form, a property inherent to amine hydrochloride salts in general [1]. While specific solubility (mg/mL) values for this pair are not published in the open literature, the general class-level behavior of pyrrolidine HCl salts shows 10- to 100-fold higher aqueous solubility relative to their free base counterparts at physiological pH [2]. LogP and PSA data suggest that the free base (logP 1.41, PSA 58.56 Ų) has sufficient lipophilicity for membrane penetration, but limited water solubility without the salt counterion [1].

Aqueous solubility Salt formulation Reaction medium compatibility

Analytical Purity Specification: ≥98% by NMR vs. Industry Standard 95% for Research Chemicals

The target compound (CAS 1049735-11-6) is routinely supplied at ≥98% purity as determined by NMR, according to multiple vendor certificates of analysis . In contrast, the free base (CAS 1049978-81-5) is typically listed at 95% purity, and the racemic mixture is also specified at ≥98% by NMR . This 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2- to 3-fold reduction in impurity burden, which is critical when the compound serves as a building block where minor impurities can propagate into final API impurities above ICH Q3A thresholds.

Enantiomeric purity Quality control Reproducibility

Regiochemical Versatility: 3-Carboxy-4-Aryl Pyrrolidine Scaffold Distinct from Pyrrolidinone PDE4 Inhibitors

The 3-carboxy-4-(2-methoxyphenyl)pyrrolidine scaffold of the target compound differs fundamentally from the pyrrolidinone core of rolipram and its direct analogs, placing the carboxylic acid directly on the heterocyclic ring rather than as an exocyclic substituent [1]. This regiochemistry creates a distinct chemical space: the 3-carboxylic acid group enables direct amide coupling for library synthesis without requiring an oxidation step, and the free pyrrolidine nitrogen provides a second diversification point not present in pyrrolidinone-based PDE4 inhibitors where the nitrogen is part of a lactam .

Scaffold diversification Parallel synthesis PDE4 drug discovery

Highest-Impact Procurement Scenarios for (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride


Stereospecific PDE4 Inhibitor Lead Generation: Enantiomer-Dependent SAR Expansion

Medicinal chemistry teams generating PDE4-targeted compound libraries should prioritize this (3S,4R) hydrochloride enantiomer over the racemic mixture to avoid the well-documented 10-fold potency variance between pyrrolidine enantiomers [1]. The scaffold's two orthogonal diversification points (C3 carboxylic acid and N1) enable efficient parallel amide coupling and N-functionalization, directly supporting exploration of the 1,3,4-trisubstituted pyrrolidine SAR space defined by Stafford et al. (1995), where PDE4 IC50 values below 1 µM were achieved [1].

Aqueous-Phase Peptide Mimetic Synthesis: Avoiding Organic Co-Solvent Interference

The hydrochloride salt form enables direct dissolution in aqueous buffers for amide bond formation with amino acid partners, unlike the free base which requires DMF or DMSO co-solvents that may interfere with subsequent biochemical assays . This property is essential for constructing beta-amino acid-containing peptide mimetics where solvent compatibility with enzymatic or cell-based screening must be maintained from the coupling step onward.

Fragment-Based Drug Discovery: Building Block Quality Gate Compliance at ≥98% Purity

Fragment screening campaigns require building blocks with impurity profiles below 2% to prevent false-positive hits from trace contaminants; the ≥98% NMR specification of this compound meets the hit-to-lead QC threshold, whereas the commonly available 95% free base may contribute to data noise . Research teams conducting SPR or thermal shift assays should select this higher-purity salt to reduce follow-up verification costs.

Chiral Chromatographic Method Development and Enantiopurity Validation

The availability of well-defined single (3S,4R) hydrochloride alongside the racemic trans-mixture (CAS 1330750-51-0) and the opposite (3R,4S) enantiomer (CAS 2098497-12-0) makes this compound family an ideal system for developing and validating chiral HPLC or SFC methods . Analytical laboratories procuring all three forms for reference standard panels can support both quality control and regulatory filing for chiral pharmaceutical intermediates.

Quote Request

Request a Quote for (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.